
Acidity and pKa of 2-Nitroacetamide: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Nitroacetamide

Cat. No.: B081292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 2-
nitroacetamide. It delves into the structural factors influencing its acidic properties, details

relevant experimental protocols for pKa determination, and presents the available data in a

structured format.

Introduction to the Acidity of 2-Nitroacetamide
2-Nitroacetamide (C₂H₄N₂O₃) is an organic compound featuring a nitro group (-NO₂) alpha to

an amide functional group (-CONH₂).[1] The presence of the strongly electron-withdrawing nitro

group significantly impacts the acidity of the α-protons (the hydrogen atoms on the carbon

adjacent to the nitro and carbonyl groups). This heightened acidity is a critical parameter in

understanding the molecule's reactivity, stability, and potential applications in various chemical

and pharmaceutical contexts.

The acidity of 2-nitroacetamide is primarily attributed to the inductive effect of the nitro group

and the resonance stabilization of its conjugate base. Deprotonation at the α-carbon results in

a carbanion that is stabilized by the delocalization of the negative charge onto the adjacent

nitro and carbonyl groups.
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The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in

solution. A lower pKa value indicates a stronger acid. For 2-nitroacetamide, the available data

is summarized below.

Compound Name CAS Number Molecular Formula Predicted pKa

2-Nitroacetamide 14011-21-3 C₂H₄N₂O₃ 6.20 ± 0.29[2]

Note: The pKa value presented is a predicted value. Experimental determination is

recommended for applications requiring high precision.

Factors Influencing Acidity
The notable acidity of the α-protons in 2-nitroacetamide arises from a combination of inductive

and resonance effects.

Inductive Effect: The nitro group is a powerful electron-withdrawing group due to the high

electronegativity of the nitrogen and oxygen atoms. This inductive effect polarizes the C-H

bonds at the α-carbon, making the protons more susceptible to abstraction by a base.

Resonance Stabilization of the Conjugate Base: Upon deprotonation, the resulting conjugate

base is a resonance-stabilized carbanion. The negative charge is delocalized across the α-

carbon, the carbonyl oxygen, and the oxygen atoms of the nitro group. This delocalization

significantly stabilizes the conjugate base, thereby increasing the acidity of the parent

compound.

The resonance structures of the conjugate base of 2-nitroacetamide illustrate this charge

delocalization:
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Resonance Stabilization of 2-Nitroacetamide Conjugate Base

Resonance Structures

[O=C(NH₂)CH⁻-N⁺(=O)O⁻]

[⁻O-C(NH₂)=CH-N⁺(=O)O⁻]

↔

[O=C(NH₂)CH=N⁺(O⁻)O⁻]

↔

Click to download full resolution via product page

Caption: Resonance structures of the conjugate base of 2-nitroacetamide.

The following diagram illustrates the key factors contributing to the acidity of 2-nitroacetamide.
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Caption: Factors influencing the acidity of 2-nitroacetamide.

Experimental Protocols for pKa Determination
While a specific experimental protocol for 2-nitroacetamide was not found in the initial search,

a common and reliable method for determining the pKa of nitro compounds is UV-Vis

spectrophotometry.[3][4] This method is based on the principle that the acidic and basic forms

of a compound often exhibit different UV-Vis absorption spectra.

Spectrophotometric pKa Determination Workflow
The following diagram outlines the general workflow for determining the pKa of a compound

using spectrophotometry.
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Workflow for Spectrophotometric pKa Determination

Prepare a series of buffer
solutions of known pH

Dissolve the compound
(2-nitroacetamide) in each buffer

Measure the absorbance spectrum
of each solution

Identify λmax where the absorbance
differs between acidic and basic forms

Plot absorbance at λmax
versus pH

Fit the data to the
Henderson-Hasselbalch equation

Determine the pKa
(pH at the inflection point)
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Caption: General workflow for pKa determination via spectrophotometry.

Detailed Methodology
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Materials:

2-Nitroacetamide

A series of buffer solutions with a pH range bracketing the expected pKa (e.g., pH 4 to 8)

UV-Vis Spectrophotometer

Quartz cuvettes

Calibrated pH meter

Procedure:

Preparation of Stock Solution: Prepare a stock solution of 2-nitroacetamide of known

concentration in a suitable solvent (e.g., deionized water or a water-miscible organic solvent

if solubility is an issue).

Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a

small, constant volume of the 2-nitroacetamide stock solution to a known volume of the

buffer. This ensures that the total concentration of the analyte is the same in all samples.

Spectrophotometric Measurement:

Record the UV-Vis absorption spectrum for each sample solution over a relevant

wavelength range (e.g., 200-500 nm).

Use the corresponding buffer solution as the blank for each measurement.

Data Analysis:

Identify a wavelength (λ) where the absorbance of the acidic form (HA) and the basic form

(A⁻) are significantly different.

Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting

plot should be a sigmoidal curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b081292?utm_src=pdf-body
https://www.benchchem.com/product/b081292?utm_src=pdf-body
https://www.benchchem.com/product/b081292?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The pKa is the pH at the inflection point of this curve, which corresponds to the point

where [HA] = [A⁻].

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation

adapted for spectrophotometric data:

pKa = pH + log[(A - AA⁻) / (AHA - A)]

where:

A is the absorbance of the sample at a given pH.

AA⁻ is the absorbance of the fully deprotonated form (at high pH).

AHA is the absorbance of the fully protonated form (at low pH).

Conclusion
The acidity of 2-nitroacetamide, reflected in its predicted pKa of 6.20 ± 0.29, is a key chemical

property governed by the strong electron-withdrawing nature of the nitro group and the

resonance stabilization of its conjugate base. This guide provides a foundational understanding

of these principles and outlines a standard experimental approach for the empirical

determination of its pKa value. Such data is invaluable for professionals in research and drug

development for predicting chemical behavior, designing synthetic routes, and understanding

potential biological interactions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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